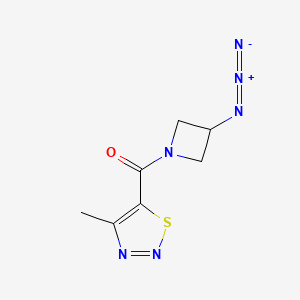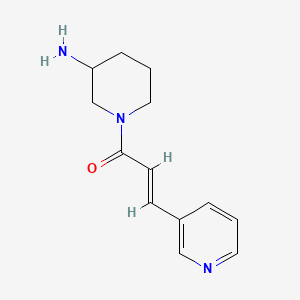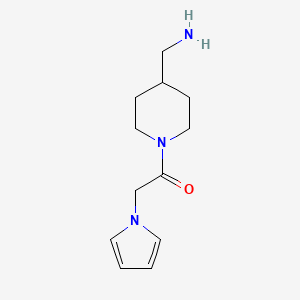![molecular formula C8H14N2O2 B1489191 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one CAS No. 2097979-01-4](/img/structure/B1489191.png)
3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one
Overview
Description
3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one, also known as 3-Amino-1-azabicyclo[3.1.1]heptan-6-one, is a heterocyclic compound that has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. It is a bicyclic compound containing an oxa-azabicyclic ring system, and has a wide range of applications in scientific research.
Scientific Research Applications
3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-oneabicyclo[3.1.1]heptan-6-one has a wide range of applications in scientific research. It has been used as a model compound for the study of the mechanism of action of several drug molecules, including antibiotics and anti-cancer agents. It has also been used as a substrate for the synthesis of various organic compounds, such as polymers and peptides. In addition, 3-amino-1-azabicyclo[3.1.1]heptan-6-one has been used in the study of enzyme-catalyzed reactions, such as the synthesis of polyketides and other natural products.
Mechanism of Action
It’s worth noting that the structure of this compound suggests that it contains an 8-azabicyclo[321]octane scaffold . This is a structural motif found in the family of tropane alkaloids , which are known to display a wide array of interesting biological activities Therefore, it’s possible that “3-Amino-1-(3-oxa-6-azabicyclo[31
Advantages and Limitations for Lab Experiments
The use of 3-amino-1-azabicyclo[3.1.1]heptan-6-one in laboratory experiments has several advantages. The compound is relatively inexpensive and can be easily synthesized in the laboratory. In addition, the compound has a wide range of applications in scientific research and can be used as a model compound for the study of the mechanism of action of various drug molecules. However, the compound has several limitations, such as its low solubility in water and its tendency to form insoluble complexes with other compounds.
Future Directions
The future directions for the study of 3-amino-1-azabicyclo[3.1.1]heptan-6-one are numerous. Research could focus on the development of new synthesis methods for the compound, as well as the elucidation of its mechanism of action. In addition, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential applications in drug design. Finally, research could also focus on the development of new analytical techniques for the study of the compound, such as spectroscopic techniques.
Biochemical Analysis
Biochemical Properties
3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with morpholine isosteres, which are important in medicinal chemistry due to their lipophilicity and achirality . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it can impact cell signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves specific interactions with the active sites or allosteric sites of the target molecules . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Toxicity studies have indicated that high doses of this compound can cause adverse effects, such as organ damage or metabolic disturbances.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites . The compound’s metabolism often involves enzymatic reactions that modify its structure, leading to the formation of metabolites with different biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall biological activity and the extent of its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with other biomolecules and its overall biochemical activity.
properties
IUPAC Name |
3-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-2-1-8(11)10-6-3-7(10)5-12-4-6/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKAALXQWDLJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)
